molecular formula C14H13NO2S B12588645 3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde CAS No. 873584-32-8

3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde

Cat. No.: B12588645
CAS No.: 873584-32-8
M. Wt: 259.33 g/mol
InChI Key: MMTMONQBEWLSSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a 4-hydroxyphenyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde typically involves the reaction of 4-hydroxybenzenethiol with benzaldehyde derivatives under specific conditions. One common method includes:

    Starting Materials: 4-hydroxybenzenethiol and benzaldehyde.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

    Procedure: The mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted benzaldehyde derivatives.

Scientific Research Applications

3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls or inhibit essential enzymes . The compound’s sulfanyl group plays a crucial role in these interactions, often forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde is unique due to its combination of a sulfanyl group and a benzaldehyde core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

873584-32-8

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

3-[[(4-hydroxyphenyl)sulfanylamino]methyl]benzaldehyde

InChI

InChI=1S/C14H13NO2S/c16-10-12-3-1-2-11(8-12)9-15-18-14-6-4-13(17)5-7-14/h1-8,10,15,17H,9H2

InChI Key

MMTMONQBEWLSSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=O)CNSC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.